An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione
An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, a sulfur-containing heterocyclic compound of interest to researchers in drug discovery and materials science. While its oxygen analog, antipyrine (phenazone), is a well-documented analgesic and antipyretic agent, the thionated derivative presents a unique profile of properties that warrant detailed investigation. This document consolidates available data, provides theoretical context, and outlines experimental protocols for the synthesis and characterization of this compound. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pyrazole-3-thione derivative.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, pyrazole derivatives have garnered significant attention due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The subject of this guide, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione (CAS No. 5702-69-2), is a derivative of the well-known drug antipyrine, where the carbonyl oxygen is replaced by a sulfur atom. This substitution is known to significantly alter the electronic and steric properties of a molecule, potentially leading to novel pharmacological activities and applications.
This guide will delve into the synthesis, spectroscopic characterization, and key physicochemical parameters of this thione derivative. Where experimental data for the target molecule is not available in the literature, this guide will provide established protocols and data from closely related analogs to offer a predictive and practical framework for its study.
Molecular Structure and Identification
The foundational step in understanding the physicochemical properties of any compound is to establish its molecular identity.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 1,5-dimethyl-2-phenyl-1,2-dihydropyrazole-3-thione | N/A |
| CAS Number | 5702-69-2 | [3] |
| Molecular Formula | C₁₁H₁₂N₂S | [3] |
| Molecular Weight | 204.29 g/mol | [3] |
| Canonical SMILES | CN1N(C(=S)C=C1C)C2=CC=CC=C2 | N/A |
| InChI Key | BKHQZVDOSQVERW-UHFFFAOYSA-N | N/A |
Synthesis of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione
The synthesis of the title compound is not widely reported in the literature with a specific, detailed protocol. However, its synthesis can be logically achieved through the thionation of its readily available oxygen analog, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (antipyrine or phenazone).
Rationale for Synthetic Approach
The conversion of a carbonyl group to a thiocarbonyl group is a common transformation in organic synthesis. Thionating agents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are widely employed for this purpose[4][5][6]. These reagents are effective for the thionation of a variety of carbonyl-containing compounds, including amides, esters, and ketones. Given that antipyrine is a lactam, these reagents are suitable for its conversion to the corresponding thione.
Experimental Protocol: Thionation of Antipyrine
The following is a generalized, yet detailed, protocol based on established thionation procedures for similar substrates. Researchers should optimize reaction conditions for their specific setup.
Materials:
-
1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine)
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene or Dioxane
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve antipyrine (1 equivalent) in anhydrous toluene or dioxane.
-
Addition of Thionating Agent: Add Lawesson's reagent (0.5-0.6 equivalents) or P₄S₁₀ (0.25-0.3 equivalents) to the solution. The reaction mixture is often heated to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically more nonpolar, spot indicates the formation of the product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slow addition of a saturated sodium bicarbonate solution. Be aware of potential gas evolution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Thionating reagents are sensitive to moisture, which can lead to their decomposition and reduced efficiency.
-
Reflux Conditions: The thionation of amides and lactams often requires elevated temperatures to proceed at a reasonable rate.
-
Aqueous Work-up with Bicarbonate: This step neutralizes any acidic byproducts and removes water-soluble impurities.
-
Chromatographic Purification: This is essential to separate the desired thione from unreacted starting material, byproducts of the thionating reagent, and any side products.
Caption: Workflow for experimental solubility determination.
Acidity/Basicity (pKa)
The pKa of a compound influences its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. A predicted pKa of 3.06 ± 0.70 has been reported for 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, suggesting it is a weak base.[7] The protonation is likely to occur at the sulfur atom or one of the nitrogen atoms.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior.
Experimental Protocol for logP Determination (Shake-Flask Method):
-
Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer) and pre-saturate each phase with the other.
-
Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Reactivity and Stability
The pyrazole ring is generally aromatic and stable to many reaction conditions. However, the thione group introduces specific reactivity. It can act as a nucleophile through the sulfur atom and is susceptible to oxidation. The stability of the compound under various conditions (e.g., pH, temperature, light) should be experimentally determined for proper handling and storage.
Potential Applications and Biological Activity
While the biological activity of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione is not extensively studied, the broader class of pyrazole derivatives exhibits a wide range of pharmacological effects.[1][8][9][10] The introduction of a thione group can modulate this activity. For instance, some pyrazole-containing compounds have shown promise as anticancer and antimicrobial agents.[11][12] Further research is needed to elucidate the specific biological profile of this thione derivative.
Conclusion
1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione is a compound with interesting physicochemical properties that warrant further investigation. This technical guide has provided a comprehensive overview of its known characteristics, along with detailed protocols for its synthesis and the determination of its key physicochemical parameters. By providing a solid foundation of its chemical and physical properties, this guide aims to facilitate future research into the potential applications of this and related pyrazole-3-thione derivatives in medicinal chemistry and materials science.
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